PAK4 Binding Affinity and Cellular Target Engagement: PF-3758309 Dihydrochloride Is the Most Potent PAK4 Inhibitor Across Biochemical, Biophysical, and Cellular Assay Formats
PF-3758309 demonstrates PAK4 binding affinity and cellular target-engagement potency that exceeds all widely used PAK4 inhibitor comparators. In isothermal calorimetry, PF-3758309 binds PAK4 with Kd = 2.7 ± 0.3 nM; surface plasmon resonance yields Kd = 4.5 ± 0.07 nM [1]. The cellular pGEF-H1 phosphorylation assay, a direct measure of PAK4 catalytic activity in living cells, reports IC50 = 1.3 ± 0.5 nM [1]. In contrast, GNE-2861—a group-II-selective PAK inhibitor—exhibits PAK4 IC50 = 7.5 nM in biochemical assays, approximately 3-fold weaker than PF-3758309's cellular IC50, and lacks reported cellular target-engagement data at sub-nanomolar concentrations . KPT-9274, an allosteric PAK4 modulator, shows PAK4 IC50 ≈ 100–120 nM in cell-free assays, roughly 75–90-fold weaker than PF-3758309's cellular potency . FRAX486, a group-I-selective PAK inhibitor, shows PAK4 IC50 = 779 nM, making it >500-fold less potent on PAK4 .
| Evidence Dimension | PAK4 inhibitory potency (biochemical binding, cellular target engagement) |
|---|---|
| Target Compound Data | Kd = 2.7 ± 0.3 nM (ITC), Ki = 18.7 ± 6.6 nM (biochemical), cellular pGEF-H1 IC50 = 1.3 ± 0.5 nM, anchorage-independent growth HCT116 IC50 = 0.24 ± 0.09 nM |
| Comparator Or Baseline | GNE-2861: PAK4 biochemical IC50 = 7.5 nM; KPT-9274: PAK4 IC50 ≈ 100–120 nM; FRAX486: PAK4 IC50 = 779 nM |
| Quantified Difference | PF-3758309 cellular IC50 is ~5.8-fold more potent than GNE-2861 biochemical IC50; ~77–92-fold more potent than KPT-9274 biochemical IC50; ~600-fold more potent than FRAX486 on PAK4 |
| Conditions | ITC and SPR for Kd; biochemical peptide phosphorylation assay (0.04 mM ATP) for Ki; inducible PAK4-GEF-H1 cellular assay for cellular IC50 |
Why This Matters
For experiments requiring maximal PAK4 target engagement at the lowest achievable concentration—such as experiments probing PAK4-specific biology while minimizing off-target kinase effects—PF-3758309's sub-nanomolar to low-nanomolar cellular potency provides the widest therapeutic window among commercially available PAK4 inhibitors.
- [1] Murray BW, Guo C, Piraino J, et al. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proc Natl Acad Sci U S A. 2010;107(20):9446-9451. View Source
